molecular formula C16H18N2O2 B2841024 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide CAS No. 898416-13-2

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Cat. No.: B2841024
CAS No.: 898416-13-2
M. Wt: 270.332
InChI Key: AMISVDDBWMAGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a synthetic hybrid molecule designed for research purposes in medicinal chemistry and drug discovery. This compound features a molecular architecture that incorporates an indoline scaffold and a furan ring, linked through an acetamide group. The indoline nucleus is a core structure in a class of compounds known for their significant biological activities. Specifically, indole and indoline-based molecules are recognized for their ability to regulate numerous proteins and genes involved in cancer development, with several indole-based therapeutics approved for clinical use . The integration of the furan heterocycle, an electron-rich system known for its ability to form hydrogen bonds with biological enzymes, further modifies the properties of the molecule and may influence its interaction with protein targets . This chimeric structure aligns with modern rational drug design strategies, such as molecular hybridization, which aims to combine distinct pharmacophoric elements into a single entity to enhance therapeutic potential, selectivity, or multi-target activity . As a research chemical, this acetamide derivative serves as a valuable scaffold for investigating new biologically active compounds and for the further exploration of structure-activity relationships in various disease models. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISVDDBWMAGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

  • The furan-2-yl group introduces electron-rich aromaticity, contrasting with phenyl or naphthyl substituents in other analogs, which may alter electronic distribution and metabolic stability .

Furan-Containing Acetamides

  • N-Benzyl-N-(Furan-2-Ylmethyl) Acetamide () shares the furan-2-ylmethyl group but replaces the indolin-1-yl with a benzyl group. Its synthesis via green acylation (90% yield, room temperature) highlights efficient methodologies that could apply to the target compound .

Q & A

Q. What are the standard synthetic routes for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. For example, indole derivatives may be alkylated using chloroethylacetamide intermediates in the presence of a base like K₂CO₃, followed by coupling with furan-containing precursors. Solvents such as DMF or dichloromethane are used, with catalysts like EDCI/HOBt for amide bond formation. Optimization focuses on temperature control (e.g., reflux at 80°C), stoichiometric ratios, and purification via column chromatography to improve yields (65–85%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., indole NH at δ 10.2 ppm, furan protons at δ 6.3–7.1 ppm) and carbonyl groups (δ 168–170 ppm). X-ray crystallography resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the indole and furan moieties, critical for understanding spatial interactions. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 339.3) .

Q. What key functional groups influence the compound’s reactivity, and how do they participate in chemical modifications?

The acetamide group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids. The furan ring participates in electrophilic substitutions (e.g., nitration), while the indole NH can be alkylated or acylated. Reactivity is modulated by electron-donating/withdrawing effects of substituents, as seen in derivatives with halogen or methoxy groups .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity, and what controls are essential?

Standard assays include:

  • Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Antimicrobial : Broth microdilution for MIC determination against Gram+/− bacteria.
  • Anti-inflammatory : COX-2 inhibition ELISA. Controls: Vehicle (DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and solvent-only blanks to rule out artifacts .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies via HPLC:

  • pH stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24–72 hours.
  • Thermal stability : Heat at 40–60°C for 1–4 weeks. Degradation products are identified using LC-MS, with indole ring oxidation and acetamide hydrolysis as common pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different in vitro studies?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, serum concentration). To address this:

  • Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT).
  • Standardize protocols (e.g., ATP-based viability assays).
  • Validate findings with dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. How can computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., Bcl-2 for anticancer activity). MD simulations (GROMACS) assess binding stability over 100 ns, analyzing RMSD and hydrogen-bond persistence. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Core modifications : Synthesize analogs with substituted indoles (e.g., 5-Cl, 7-OCH₃) or furans (e.g., 3-thiophene).
  • Side-chain variations : Replace acetamide with sulfonamide or urea groups.
  • Pharmacophore mapping : Use crystallographic data to identify critical H-bond donors/acceptors. Test analogs in functional assays to link structural changes to potency .

Q. What mechanistic pathways are hypothesized for its anticancer activity, and how can they be validated?

Proposed mechanisms include topoisomerase inhibition (DNA relaxation assays) or kinase inhibition (Western blot for p-Akt/p-ERK). Validate via:

  • Gene knockdown : siRNA targeting suspected pathways.
  • Cellular imaging : Confocal microscopy for apoptosis markers (e.g., Annexin V) .

Q. How can pharmacokinetic properties like bioavailability and metabolic clearance be profiled preclinically?

  • In vitro ADME : Caco-2 assays for permeability, microsomal stability (human liver microsomes).
  • In vivo studies : Administer to rodents (IV/PO) for AUC calculations.
  • Metabolite ID : LC-MS/MS after incubation with hepatocytes. Major pathways include cytochrome P450-mediated oxidation of the indole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.